MFCD01960247
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Overview
Description
MFCD01960247 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01960247 involves specific reaction conditions and reagents. The detailed synthetic routes are typically outlined in scientific literature, where researchers describe the step-by-step procedures to obtain the compound. These methods often involve multiple steps, including the preparation of intermediates and the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow processes and the use of specialized equipment to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions: MFCD01960247 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have enhanced or altered properties compared to the original compound.
Scientific Research Applications
MFCD01960247 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of MFCD01960247 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms are often studied using advanced techniques such as spectroscopy and molecular modeling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD01960247 include those with related structures or functional groups. These compounds may share some properties but also exhibit unique characteristics that differentiate them from this compound .
Uniqueness: this compound stands out due to its specific chemical structure and the resulting properties Its uniqueness lies in its ability to undergo specific reactions and its potential applications in various fields
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and ability to undergo various chemical reactions make it a valuable tool in multiple fields
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-2-30-23(29)20-18(14-7-9-17(24)10-8-14)13-31-22(20)26-21(28)16(12-25)11-15-5-3-4-6-19(15)27/h3-11,13,27H,2H2,1H3,(H,26,28)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMQMMNQRGIDP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(=CC3=CC=CC=C3O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C(=C/C3=CC=CC=C3O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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